molecular formula C6H10F3NO2S B13259123 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine

Cat. No.: B13259123
M. Wt: 217.21 g/mol
InChI Key: AYYBWLVVSJHYRW-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is a heterocyclic compound characterized by the presence of a pyrrolidine ring substituted with a methanesulfonyl group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine typically involves the use of 1,3-dipolar cycloaddition reactions. One common method is the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine. This reaction is carried out in dichloromethane at room temperature, resulting in the formation of 1-benzylpyrrolidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrrolidine ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is unique due to the combination of the methanesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H10F3NO2S

Molecular Weight

217.21 g/mol

IUPAC Name

3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3

InChI Key

AYYBWLVVSJHYRW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

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